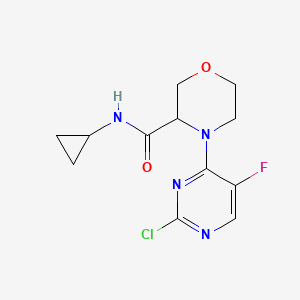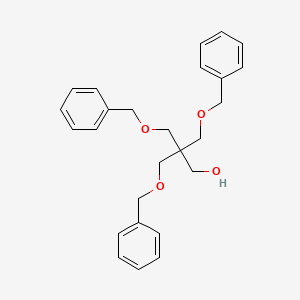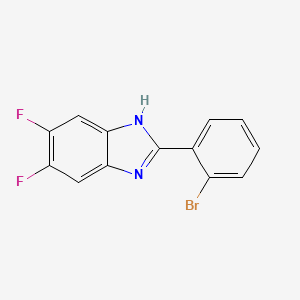
2-Methoxyethyl phenylglyoxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl phenylglyoxalate is an organic compound with the molecular formula C11H12O4. It is a derivative of phenylglyoxylic acid, where the carboxylic acid group is esterified with 2-methoxyethanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl phenylglyoxalate typically involves the esterification of phenylglyoxylic acid with 2-methoxyethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. This method allows for better control over reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxyethyl phenylglyoxalate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylglyoxylic acid or benzoylformic acid.
Reduction: 2-Phenylglycolic acid 2-methoxyethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl phenylglyoxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as it can act as a substrate for certain enzymes.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl phenylglyoxalate involves its interaction with specific molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of phenylglyoxylic acid and 2-methoxyethanol. The phenylglyoxylic acid can then undergo further metabolic transformations, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylglyoxylic acid: The parent compound, which lacks the ester group.
Methylphenyl glyoxylate: An ester derivative with a methyl group instead of 2-methoxyethyl.
Ethyl benzoylformate: Another ester derivative with an ethyl group.
Uniqueness
2-Methoxyethyl phenylglyoxalate is unique due to the presence of the 2-methoxyethyl group, which imparts different physicochemical properties compared to other esters. This structural variation can influence its reactivity and interactions in both chemical and biological systems.
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2-methoxyethyl 2-oxo-2-phenylacetate |
InChI |
InChI=1S/C11H12O4/c1-14-7-8-15-11(13)10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
PRPOTVRVNQDWNZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC(=O)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Racemic 2-((2-bromophenyl)sulfonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B8390762.png)






